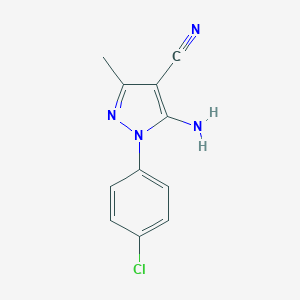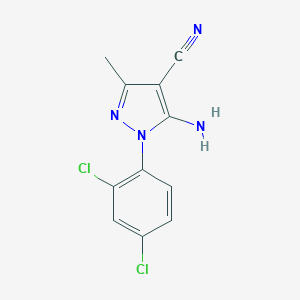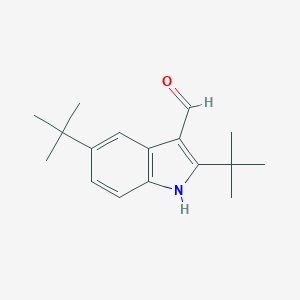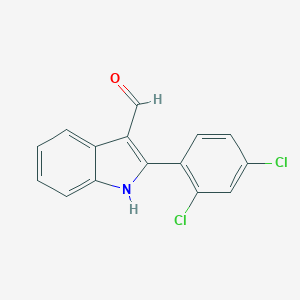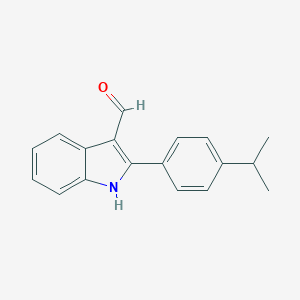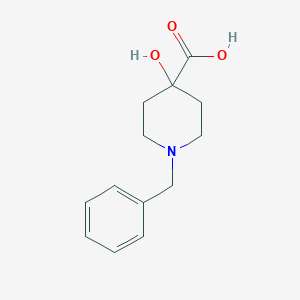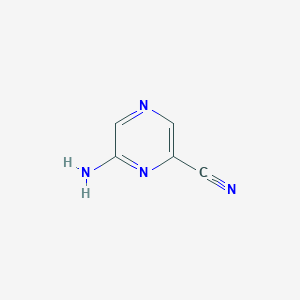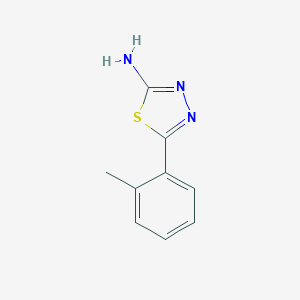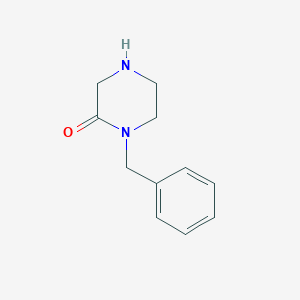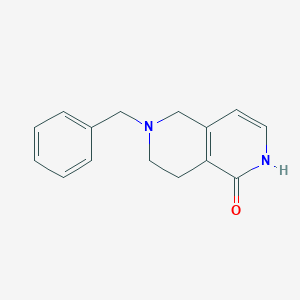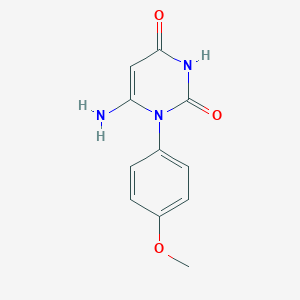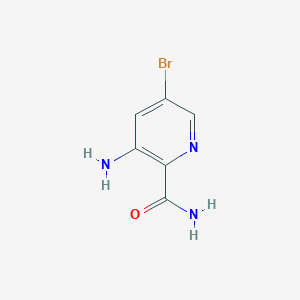
3-Amino-5-bromopyridine-2-carboxamide
Vue d'ensemble
Description
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is particularly significant in the context of cellular metabolism and has been studied extensively for its role in various biological processes.
Applications De Recherche Scientifique
Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various pyrimidine derivatives.
- Studied for its reactivity and role in enzymatic reactions.
Biology:
- Plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
- Studied for its involvement in cellular metabolism and energy production.
Medicine:
- Targeted in the development of drugs for the treatment of diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
- Inhibitors of dihydroorotate dehydrogenase are being explored as potential therapeutic agents .
Industry:
- Used in the production of nucleotides and nucleotide analogs for various industrial applications.
- Employed in biotechnological processes for the production of pyrimidine-based compounds.
Safety and Hazards
3-Amino-5-bromopyridine-2-carboxamide is classified as Acute toxicity, Oral (Category 3), H301; Eye irritation (Category 2), H319; Skin sensitisation (Category 1), H317 according to Regulation (EC) No 1272/2008 . It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .
Orientations Futures
While specific future directions for 3-Amino-5-bromopyridine-2-carboxamide are not found, the significance of studies on aminopyridines is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
Mécanisme D'action
Dihydroorotate exerts its effects primarily through its role in the de novo pyrimidine biosynthesis pathway. The compound is oxidized to orotate by the enzyme dihydroorotate dehydrogenase, which is located in the inner mitochondrial membrane. This reaction involves the transfer of electrons from dihydroorotate to flavin mononucleotide, resulting in the formation of orotate and reduced flavin mononucleotide .
Molecular Targets and Pathways:
Dihydroorotate Dehydrogenase: The primary enzyme that catalyzes the oxidation of dihydroorotate.
Pyrimidine Biosynthesis Pathway: The metabolic pathway in which dihydroorotate is an intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl L-aspartate to L-dihydroorotate. The reaction typically requires the presence of divalent metal ions such as zinc, cobalt, or cadmium, which are essential for the enzyme’s catalytic activity .
Industrial Production Methods: In industrial settings, dihydroorotate is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the biosynthesis of dihydroorotate. The fermentation process is optimized to achieve high yields of the compound, which is then purified using standard biochemical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase. This reaction is a key step in the de novo pyrimidine biosynthesis pathway .
Common Reagents and Conditions:
Reduction: Dihydroorotate can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving dihydroorotate typically occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products:
Orotate: The primary product of the oxidation of dihydroorotate.
Reduced Dihydroorotate: The product of reduction reactions involving dihydroorotate.
Comparaison Avec Des Composés Similaires
Dihydroorotate is unique in its role as an intermediate in the pyrimidine biosynthesis pathway. it shares similarities with other compounds involved in this pathway, such as orotate and carbamoyl aspartate.
Similar Compounds:
Orotate: The product of the oxidation of dihydroorotate, also involved in pyrimidine biosynthesis.
Carbamoyl Aspartate: The precursor to dihydroorotate in the biosynthesis pathway.
Uridine Monophosphate: A downstream product in the pyrimidine biosynthesis pathway.
Uniqueness: Dihydroorotate’s uniqueness lies in its specific role in the oxidation-reduction reactions catalyzed by dihydroorotate dehydrogenase. This reaction is critical for the continuation of the pyrimidine biosynthesis pathway and the production of nucleotides essential for cellular functions .
Propriétés
IUPAC Name |
3-amino-5-bromopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMXWCCSJWUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610568 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669066-89-1 | |
| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


